molecular formula C6H2BrClF2O2S B6151214 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride CAS No. 2293937-36-5

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B6151214
CAS No.: 2293937-36-5
M. Wt: 291.5
InChI Key:
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Description

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves the halogenation of benzene derivatives followed by sulfonylation. One common method includes the reaction of 4-bromo-3-chloro-2-fluorobenzene with sulfuryl fluoride under controlled conditions to introduce the sulfonyl fluoride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic aromatic substitution: The aromatic ring can participate in reactions with electrophiles, leading to further functionalization.

    Reduction: The halogen atoms can be reduced to form less substituted derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

    Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various biological and chemical targets. This reactivity is exploited in the design of inhibitors and probes for studying enzyme function and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chloro-2-fluorobenzene: Lacks the sulfonyl fluoride group, making it less reactive towards nucleophiles.

    4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride, leading to different reactivity and applications.

    4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide:

Uniqueness

4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it a valuable compound for the synthesis of a wide range of derivatives and for use in various research applications.

Properties

CAS No.

2293937-36-5

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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